Cyclohexene, 1,3,5-trimethyl-
Overview
Description
Cyclohexene, 1,3,5-trimethyl- is an organic compound with the molecular formula C9H16 . It is a derivative of cyclohexene, where three methyl groups are substituted at the 1, 3, and 5 positions of the cyclohexene ring. This compound is a colorless liquid at room temperature and has a distinct odor. It is used in various chemical reactions and has applications in different fields of scientific research .
Synthetic Routes and Reaction Conditions:
Partial Hydrogenation of Benzene: Cyclohexene, 1,3,5-trimethyl- can be synthesized by the partial hydrogenation of benzene.
Dehydration of Cyclohexanol: Another method involves the dehydration of cyclohexanol.
Industrial Production Methods: The industrial production of cyclohexene, 1,3,5-trimethyl- often involves the partial hydrogenation of benzene due to its efficiency and scalability. The process is optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Cyclohexene, 1,3,5-trimethyl- undergoes oxidation reactions to form various products.
Substitution: Cyclohexene, 1,3,5-trimethyl- can participate in substitution reactions, where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, palladium on activated charcoal.
Catalysts: Tungsten, sulfuric acid.
Major Products:
Cyclohexanone: Formed through oxidation.
Adipic Acid: Another product of oxidation.
Cyclohexane Derivatives: Formed through reduction.
Scientific Research Applications
Cyclohexene, 1,3,5-trimethyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Medicine: Although not directly used as a drug, its derivatives are studied for potential medicinal properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexene, 1,3,5-trimethyl- involves its interaction with various molecular targets and pathways. For example, during oxidation reactions, it interacts with oxidizing agents to form products like cyclohexanone and adipic acid. The presence of catalysts facilitates these reactions by lowering the activation energy and increasing the reaction rate .
Comparison with Similar Compounds
Cyclohexene: A simpler derivative without the methyl substitutions.
Cyclohexane: The fully saturated form of cyclohexene.
3,5,5-Trimethyl-2-cyclohexen-1-ol: Another derivative with different functional groups.
Uniqueness: Cyclohexene, 1,3,5-trimethyl- is unique due to the presence of three methyl groups at specific positions on the cyclohexene ring. This substitution pattern affects its chemical reactivity and physical properties, making it distinct from other cyclohexene derivatives .
Properties
IUPAC Name |
1,3,5-trimethylcyclohexene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-7-4-8(2)6-9(3)5-7/h4,7,9H,5-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHOIUJRGGWFEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=C(C1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871895 | |
Record name | 1,3,5-Trimethylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3643-64-9 | |
Record name | 1,3,5-Trimethyl-1-cyclohexene, cis & trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003643649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Trimethylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Trimethyl-1-cyclohexene,mixture of cis and trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.